molecular formula C21H17ClN2O2 B5098510 2-chloro-N'-(2,2-diphenylacetyl)benzohydrazide

2-chloro-N'-(2,2-diphenylacetyl)benzohydrazide

Cat. No.: B5098510
M. Wt: 364.8 g/mol
InChI Key: QISXUVIIYBQEHN-UHFFFAOYSA-N
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Description

2-chloro-N’-(2,2-diphenylacetyl)benzohydrazide is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chloro group, a diphenylacetyl moiety, and a benzohydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N’-(2,2-diphenylacetyl)benzohydrazide typically involves the reaction of 2-chloro-2,2-diphenylacetyl chloride with benzohydrazide. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N’-(2,2-diphenylacetyl)benzohydrazide can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles.

    Reduction Reactions: The compound can be reduced to form different derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of new functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while reduction reactions can produce different hydrazide derivatives.

Scientific Research Applications

2-chloro-N’-(2,2-diphenylacetyl)benzohydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.

    Industry: It can be used in the production of specialty chemicals or as a precursor in the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 2-chloro-N’-(2,2-diphenylacetyl)benzohydrazide involves its interaction with specific molecular targets. The chloro group and the diphenylacetyl moiety play crucial roles in its binding affinity and specificity. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-2,2-diphenylacetyl chloride
  • N-(2,2-diphenylacetyl)benzohydrazide
  • 2-chloro-N’-(2,2-diphenylacetyl)hydrazine

Uniqueness

2-chloro-N’-(2,2-diphenylacetyl)benzohydrazide is unique due to the presence of both the chloro group and the benzohydrazide moiety, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical modifications and applications that may not be possible with similar compounds.

Properties

IUPAC Name

2-chloro-N'-(2,2-diphenylacetyl)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O2/c22-18-14-8-7-13-17(18)20(25)23-24-21(26)19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,19H,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QISXUVIIYBQEHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NNC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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